molecular formula C15H20F2N2O3S B2365408 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448052-38-7

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2365408
CAS No.: 1448052-38-7
M. Wt: 346.39
InChI Key: HCQFWLQJVPJVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C15H20F2N2O3S and its molecular weight is 346.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Antimicrobial Activity : A study on the synthesis of similar compounds to 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol revealed their antimicrobial properties. Compounds with sulfonamide groups showed good antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

  • Catalytic Cyclization : Research on triflic acid, a catalyst used in cyclisation processes, demonstrated the formation of pyrrolidines from homoallylic sulfonamides, highlighting the versatility of sulfonamides in synthesizing complex polycyclic systems (Haskins & Knight, 2002).

  • Crystal and Molecular Structure : The crystal and molecular structure of similar compounds featuring sulfonyl-piperidin-4-yl groups was characterized, showcasing the typical chair conformation of the piperidine ring and insights into the geometry around the sulfur atom (Girish et al., 2008).

Medicinal Chemistry Applications

  • Antibacterial Agents Synthesis : Studies on derivatives of 1,8-naphthyridine carboxylic acids, which share structural similarities with this compound, indicated their potential as antibacterial agents. The research focused on their synthesis and reactions for potential medical applications (Miyamoto et al., 1987).

Organic Chemistry and Synthesis

  • Novel Synthesis Methods : A novel method was proposed for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound structurally related to this compound. This study offers insights into the production of such complex molecules (Smaliy et al., 2011).

  • Structure-Activity Relationship : The synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives highlighted the influence of substitutions on the benzhydryl ring and sulfonamide ring on antibacterial activity, providing valuable information for structure-activity relationship studies (Vinaya et al., 2009).

Properties

IUPAC Name

1-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c16-13-2-1-3-14(17)15(13)23(21,22)19-8-4-11(5-9-19)18-7-6-12(20)10-18/h1-3,11-12,20H,4-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQFWLQJVPJVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.